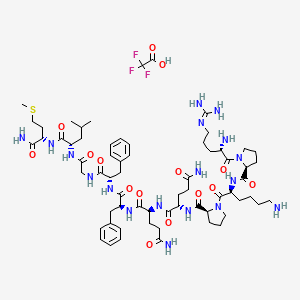

Cholecystokinin Octapeptide, desulfated (TFA)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'Octapeptide de cholécystokinine, désulfaté (TFA) est un octapeptide synthétique dérivé de la cholécystokinine, une hormone peptidique présente dans le système gastro-intestinal et le système nerveux central. Ce composé se caractérise par l'absence de groupes sulfate, ce qui le différencie de ses homologues sulfatés. L'Octapeptide de cholécystokinine, désulfaté (TFA) est principalement utilisé dans la recherche scientifique pour étudier les effets physiologiques et pharmacologiques de la cholécystokinine sans l'influence de la sulfation .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'Octapeptide de cholécystokinine, désulfaté (TFA) est synthétisé par synthèse peptidique en phase solide (SPPS). Le processus implique l'ajout séquentiel d'acides aminés protégés à une chaîne peptidique liée à une résine. La désulfatation est réalisée en omettant l'étape de sulfation pendant la synthèse. Le produit final est clivé de la résine et purifié par chromatographie liquide haute performance (HPLC) .

Méthodes de production industrielle : La production industrielle de l'Octapeptide de cholécystokinine, désulfaté (TFA) suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont utilisés pour garantir un rendement et une pureté élevés. Le processus comprend des mesures rigoureuses de contrôle qualité pour assurer la cohérence et la conformité aux normes réglementaires .

Analyse Des Réactions Chimiques

Types de réactions : L'Octapeptide de cholécystokinine, désulfaté (TFA) peut subir diverses réactions chimiques, notamment :

Oxydation : Les résidus méthionine du peptide peuvent être oxydés en méthionine sulfoxyde ou en méthionine sulfone.

Réduction : Les ponts disulfure, s'ils sont présents, peuvent être réduits en groupes thiol libres.

Substitution : Les résidus d'acides aminés peuvent être substitués par d'autres acides aminés pour étudier les relations structure-activité

Réactifs et conditions courants :

Oxydation : Peroxyde d'hydrogène ou acide performique.

Réduction : Dithiothréitol (DTT) ou tris(2-carboxyethyl)phosphine (TCEP).

Substitution : Dérivés standard d'acides aminés utilisés dans la SPPS

Principaux produits formés :

Oxydation : Méthionine sulfoxyde, méthionine sulfone.

Réduction : Groupes thiol libres.

Substitution : Peptides modifiés avec des séquences d'acides aminés modifiées

4. Applications de la recherche scientifique

L'Octapeptide de cholécystokinine, désulfaté (TFA) a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé pour étudier la synthèse peptidique, les relations structure-activité et les modifications peptidiques.

Biologie : Étudie le rôle de la cholécystokinine dans les processus physiologiques tels que la digestion, la satiété et la neurotransmission.

Médecine : Explore les applications thérapeutiques potentielles, y compris la régulation de l'appétit, la gestion de la douleur et les troubles gastro-intestinaux.

Industrie : Utilisé dans le développement d'essais diagnostiques et comme étalon de référence dans le contrôle qualité

5. Mécanisme d'action

L'Octapeptide de cholécystokinine, désulfaté (TFA) exerce ses effets en se liant aux récepteurs de la cholécystokinine (CCK1 et CCK2) situés dans le tractus gastro-intestinal et le système nerveux central. La liaison du peptide à ces récepteurs active les voies de signalisation intracellulaires, conduisant à diverses réponses physiologiques telles que la contraction de la vésicule biliaire, la sécrétion d'enzymes pancréatiques et la modulation de l'appétit .

Composés similaires :

Octapeptide de cholécystokinine, sulfaté (CCK-8s) : Contient des groupes sulfate, ce qui améliore son affinité de liaison aux récepteurs de la cholécystokinine.

Gastrine : Une autre hormone peptidique ayant une structure et une fonction similaires, principalement impliquée dans la stimulation de la sécrétion d'acide gastrique.

Caeruléine : Un peptide présent dans la peau des grenouilles ayant une activité biologique similaire à celle de la cholécystokinine

Unicité : L'Octapeptide de cholécystokinine, désulfaté (TFA) est unique en raison de l'absence de groupes sulfate, ce qui permet aux chercheurs d'étudier les effets de la cholécystokinine sans l'influence de la sulfation. Cela en fait un outil précieux pour comprendre les rôles spécifiques de la sulfation dans l'activité biologique de la cholécystokinine .

Applications De Recherche Scientifique

Cholecystokinin Octapeptide, desulfated (TFA) has a wide range of applications in scientific research:

Chemistry: Used to study peptide synthesis, structure-activity relationships, and peptide modifications.

Biology: Investigates the role of Cholecystokinin in physiological processes such as digestion, satiety, and neurotransmission.

Medicine: Explores potential therapeutic applications, including appetite regulation, pain management, and gastrointestinal disorders.

Industry: Utilized in the development of diagnostic assays and as a reference standard in quality control

Mécanisme D'action

Cholecystokinin Octapeptide, desulfated (TFA) exerts its effects by binding to Cholecystokinin receptors (CCK1 and CCK2) located in the gastrointestinal tract and central nervous system. The binding of the peptide to these receptors activates intracellular signaling pathways, leading to various physiological responses such as gallbladder contraction, pancreatic enzyme secretion, and modulation of appetite .

Comparaison Avec Des Composés Similaires

Cholecystokinin Octapeptide, sulfated (CCK-8s): Contains sulfate groups, which enhance its binding affinity to Cholecystokinin receptors.

Gastrin: Another peptide hormone with similar structure and function, primarily involved in stimulating gastric acid secretion.

Caerulein: A peptide found in frog skin with similar biological activity to Cholecystokinin

Uniqueness: Cholecystokinin Octapeptide, desulfated (TFA) is unique due to the absence of sulfate groups, which allows researchers to study the effects of Cholecystokinin without the influence of sulfation. This makes it a valuable tool for understanding the specific roles of sulfation in Cholecystokinin’s biological activity .

Propriétés

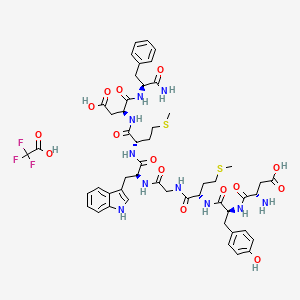

IUPAC Name |

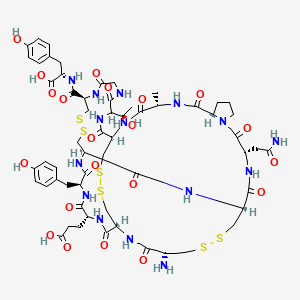

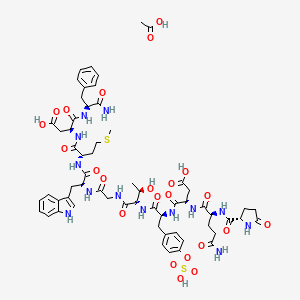

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H62N10O13S2.C2HF3O2/c1-73-18-16-34(55-47(70)37(21-28-12-14-30(60)15-13-28)58-44(67)32(50)23-41(62)63)45(68)53-26-40(61)54-38(22-29-25-52-33-11-7-6-10-31(29)33)48(71)56-35(17-19-74-2)46(69)59-39(24-42(64)65)49(72)57-36(43(51)66)20-27-8-4-3-5-9-27;3-2(4,5)1(6)7/h3-15,25,32,34-39,52,60H,16-24,26,50H2,1-2H3,(H2,51,66)(H,53,68)(H,54,61)(H,55,70)(H,56,71)(H,57,72)(H,58,67)(H,59,69)(H,62,63)(H,64,65);(H,6,7)/t32-,34-,35-,36-,37-,38-,39-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTIRPVYNGDRDRP-ITZXPNBCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H63F3N10O15S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1177.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

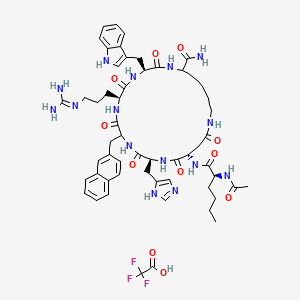

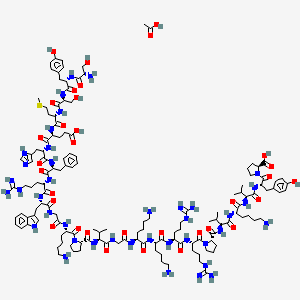

![N,N'-[[(6S)-6-phenyl-6H-indolo[1,2-c][1,3]benzoxazine-3,10-diyl]bis[1H-imidazole-5,2-diyl-(2S)-2,1-pyrrolidinediyl[(1S)-1-(1-methylethyl)-2-oxo-2,1-ethanediyl]]]bis-carbamic acid, C,C'-dimethyl ester](/img/structure/B8069856.png)

![[(2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-[4-[[(4S)-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]phenyl]propanoyl]amino]-3-[4-(carbamoylamino)phenyl]propanoyl]amino]-4-methylpentanoyl]amino]-6-(propan-2-ylamino)hexanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]azanium;acetate](/img/structure/B8069864.png)